![molecular formula C10H10N4O2 B3340164 3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid CAS No. 26366-02-9](/img/structure/B3340164.png)
3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
Overview
Description
3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid is a compound with the CAS Number: 632291-64-6 . It has a molecular weight of 218.21 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
The IUPAC name of the compound is 3-phenyl-3-(1H-tetraazol-1-yl)propanoic acid . The InChI code is 1S/C10H10N4O2/c15-10(16)6-9(14-7-11-12-13-14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,16) .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 218.21 . The compound shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .Scientific Research Applications
Antiviral Activity
Compounds containing the 1H-1,2,3-triazole core, which is structurally similar to 1H-1,2,3,4-tetrazole, have been reported to exhibit antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
1H-1,2,3-triazole derivatives have also been reported to possess anti-inflammatory properties . This suggests that 3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives, which share a similar aromatic structure with 1H-1,2,3,4-tetrazole, have been found to possess anticancer activity . This suggests that 3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid could potentially be used in cancer treatment.
Antimicrobial Activity
1H-1,2,3-triazole derivatives have been reported to exhibit antimicrobial activity . This suggests that 3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid could potentially be used in the treatment of microbial infections.
Industrial Applications
Compounds containing the 1H-1,2,3-triazole core are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . This suggests that 3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid could potentially have similar industrial applications.
Antituberculosis Activity
A novel small-molecular inhibitor among 3‐phenyl‐5‐(1‐phenyl‐1H‐[1,2,3]triazol‐4‐yl)‐[1,2,4]oxadiazoles was discovered to target simultaneously two enzymes—mycobacterial leucyl‐tRNA synthetase (LeuRS) and methionyl‐tRNA synthetase (MetRS), which are promising molecular targets for antibiotic development . This suggests that 3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid could potentially be used in the treatment of tuberculosis.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
properties
IUPAC Name |
3-(1-phenyltetrazol-5-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)7-6-9-11-12-13-14(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRYKCMSJDQBJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901882 | |
Record name | NoName_1057 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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